1-butyl-2-methylbenzene

Description

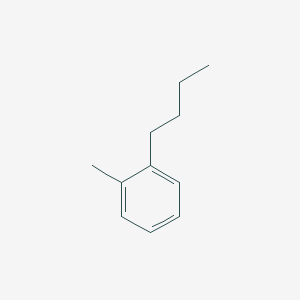

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-4-8-11-9-6-5-7-10(11)2/h5-7,9H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJILYKLNKQOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074273 | |

| Record name | Benzene, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595-11-5 | |

| Record name | 1-Butyl-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1595-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-butyl-2-methylbenzene (CAS: 1595-11-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-2-methylbenzene (CAS number 1595-11-5), also known as o-butyltoluene. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and potential metabolic pathways based on current scientific literature.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1][2] Its structure consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1595-11-5 | [1] |

| Molecular Formula | C₁₁H₁₆ | [1][2] |

| Molecular Weight | 148.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Butyltoluene, 2-Butyltoluene, 1-Methyl-2-n-butylbenzene | [1] |

| Appearance | Colorless liquid (presumed) | N/A |

| Boiling Point | 183 °C / 361.4 °F @ 760 mmHg (for n-butylbenzene) | [3] |

| Melting Point | -88 °C / -126.4 °F (for n-butylbenzene) | [3] |

| Density | 0.860 g/cm³ (for n-butylbenzene) | [3] |

| logP (Octanol/Water Partition Coefficient) | 4.6 | [1] |

| Vapor Pressure | 1.33 hPa @ 23 °C (for n-butylbenzene) | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene (B28343). This electrophilic aromatic substitution reaction involves the reaction of toluene with a butylating agent, such as 1-chlorobutane (B31608) or 1-bromobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

This protocol is an adapted procedure for the synthesis of this compound based on established methods for Friedel-Crafts alkylation.[4][5]

Materials:

-

Toluene (dry)

-

1-Chlorobutane

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Anhydrous calcium chloride (or magnesium sulfate)

-

Dichloromethane (or diethyl ether) for extraction

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas trap (to handle evolved HCl)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

In the flask, add 8 mL of dry toluene and cool the flask in an ice bath.

-

Carefully and portion-wise, add the anhydrous aluminum chloride to the cooled toluene with stirring.

-

In the dropping funnel, place a mixture of 3.5 mL of 1-chlorobutane and 3.5 mL of toluene.

-

Slowly add the 1-chlorobutane/toluene mixture dropwise to the stirred toluene/AlCl₃ suspension over a period of 10-20 minutes, maintaining the temperature of the reaction mixture between 0-5 °C. HCl gas will evolve.[4]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes. The reaction is complete when the evolution of HCl gas ceases.[4]

-

Carefully pour the reaction mixture into a separatory funnel containing 1 mL of concentrated HCl in 30 mL of ice-cold water to decompose the aluminum chloride complex.[4]

-

Shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate.

-

Drain the lower aqueous layer and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Transfer the organic layer to a clean flask and dry it over anhydrous calcium chloride.

-

Filter to remove the drying agent and remove the excess toluene and solvent by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Synthesis Workflow

Biological Activity and Metabolism

There is currently a lack of specific data in the scientific literature regarding the biological activity, toxicology, and involvement in signaling pathways of this compound. However, general metabolic pathways for alkylbenzenes have been studied, which can provide an indication of its likely fate in biological systems.

The metabolism of alkylbenzenes is a key factor in their toxicity.[6] In anaerobic bacteria, toluene and other alkylbenzenes are known to be degraded through addition to fumarate (B1241708) to form benzylsuccinate, which is then further metabolized.[7] Another pathway involves the dehydrogenation of the alkyl side chain.[7]

In mammals, the metabolism of alkylbenzenes typically involves oxidation of the alkyl side chain. For compounds with a benzylic hydrogen, this position is susceptible to oxidation.[8] The metabolism of n-butylbenzene has been studied, and it is known to undergo oxidation to various metabolites.[9] It is plausible that this compound would follow similar metabolic routes.

Potential Metabolic Pathways of Alkylbenzenes

The following diagram illustrates the general and potential metabolic pathways for alkylbenzenes, which may be applicable to this compound.

Use in Pharmaceutical and Chemical Industries

While specific applications of this compound in drug development are not well-documented, related compounds such as iso-butyl benzene are important raw materials in the pharmaceutical industry. For instance, iso-butyl benzene is a key starting material for the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[10] Alkylbenzenes, in general, can serve as intermediates in the synthesis of various organic molecules.

Safety Information

Based on safety data for related compounds like butylbenzenes, this compound should be handled with care. Butylbenzenes are generally classified as flammable liquids and may cause skin irritation.[11][12] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. Solved Introduction: +Cl⟶AICl3 (major) 1-Chlorobutane | Chegg.com [chegg.com]

- 5. benchchem.com [benchchem.com]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iso Butyl Benzene Manufacturers (IBB) - CAS 538-93-2 | Vinati Organics [vinatiorganics.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Physical Properties of 1-butyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-2-methylbenzene, also known as o-butyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] This guide provides a detailed overview of its key physical properties, offering valuable data for its application in chemical synthesis, as a solvent, and in various research and development settings.[1] The strategic placement of the butyl and methyl groups on the benzene (B151609) ring influences its physical characteristics and reactivity.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application, and the design of chemical processes. Below is a summary of its key physical properties.

Data Presentation

| Physical Property | Value | Unit | Source(s) |

| Molecular Weight | 148.24 | g/mol | [1][2][3] |

| Boiling Point | 190.3 - 230 | °C | [1][4][5] |

| Melting Point | -50.32 | °C | [1][4] |

| Density | 0.859 - 0.873 | g/cm³ | [1][4][5] |

| Refractive Index | 1.485 - 1.497 | [1][4][5] | |

| Flash Point | 61.4 | °C | [4] |

| Vapor Pressure | 0.754 | mmHg at 25°C | [4] |

| Solubility | Insoluble in water; miscible with ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid, and carbon disulfide. | [6] |

Experimental Protocols

The accurate determination of physical properties is fundamental in chemical research. The following sections outline the standard methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and accurate method for this determination is distillation.[7][8][9]

Methodology: Simple Distillation

-

Apparatus Setup : A distillation flask is filled with the liquid sample (a minimum of 1/3 full) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.[8] A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.[7][10] A condenser is attached to the side arm and connected to a receiving flask.

-

Heating : The distillation flask is gently heated.[7]

-

Data Collection : As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the bulk of the liquid.[7][9]

-

Pressure Correction : The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8]

A micro-method using a Thiele tube is also suitable for small sample volumes.[8]

Determination of Density

The density of a liquid is its mass per unit volume.[11]

Methodology: Mass and Volume Measurement

-

Mass Measurement : An empty, dry graduated cylinder is weighed on an electronic balance.[11][12][13]

-

Volume Measurement : A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

-

Final Mass Measurement : The graduated cylinder containing the liquid is reweighed.[11][12][13]

-

Calculation : The mass of the liquid is determined by subtracting the mass of the empty cylinder from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.[14]

-

Temperature : The temperature at which the measurement is taken should be recorded as density is temperature-dependent.[12]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

-

Calibration : The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.[15]

-

Sample Application : A few drops of this compound are placed on the clean, dry prism of the refractometer.[15]

-

Measurement : The prisms are closed, and the light source is adjusted to illuminate the sample. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[15]

-

Reading : The refractive index is read directly from the instrument's scale.[15]

-

Temperature Control : The temperature is controlled by circulating water through the instrument, as the refractive index is temperature-dependent.[15]

Visualized Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point, density, and refractive index.

Caption: Workflow for Boiling Point Determination by Distillation.

Caption: Workflow for Density Determination.

References

- 1. Buy 1-tert-Butyl-2-methylbenzene | 1074-92-6 [smolecule.com]

- 2. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-butyl-2-methyl- (CAS 1595-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [guidechem.com]

- 5. 1-butyl-2,4-dimethylbenzene [stenutz.eu]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. m.youtube.com [m.youtube.com]

- 11. acs.org [acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. wjec.co.uk [wjec.co.uk]

- 15. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide on 1-butyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-butyl-2-methylbenzene, a substituted aromatic hydrocarbon. The information is presented to be a valuable resource for professionals in chemical research and development.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | [1][2][3] |

| Molecular Weight | 148.24 g/mol | [1][2][3] |

| CAS Registry Number | 1595-11-5 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | o-Butyltoluene, 1-Methyl-2-butylbenzene | [1][2][3] |

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions (ortho positions).

Caption: Molecular structure of this compound.

Experimental Protocols and Signaling Pathways

This compound is a simple aromatic hydrocarbon. Based on available scientific literature, it is not typically involved in complex biological signaling pathways relevant to drug development. Its primary applications are in organic synthesis and as a specialty solvent. Therefore, detailed experimental protocols for biological assays or descriptions of signaling pathways are not applicable to this compound. Researchers interested in its synthesis or specific chemical reactions should consult organic chemistry literature.

References

Synthesis of 1-Butyl-2-Methylbenzene from Toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-butyl-2-methylbenzene, also known as o-butyltoluene, from toluene (B28343). The document details two primary methodologies: direct Friedel-Crafts alkylation and a two-step Friedel-Crafts acylation followed by reduction. Emphasis is placed on the experimental protocols, reaction conditions, and challenges associated with achieving regioselectivity for the ortho isomer. Quantitative data from the literature is summarized, and key experimental workflows and reaction pathways are visualized to aid in comprehension and laboratory application.

Introduction

This compound is an alkylated aromatic hydrocarbon with applications as a specialty solvent and as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound from the readily available starting material, toluene, presents a classic challenge in electrophilic aromatic substitution, namely the control of regioselectivity. The methyl group of toluene is an ortho, para-directing group, meaning that electrophilic attack is favored at the positions adjacent (ortho) and opposite (para) to the methyl group.[1][2] This guide explores the primary synthetic routes to this compound, providing detailed insights for researchers in organic synthesis and process development.

Synthetic Strategies

Two principal strategies are employed for the synthesis of this compound from toluene:

-

Direct Friedel-Crafts Alkylation: This single-step approach involves the direct introduction of a butyl group onto the toluene ring.

-

Friedel-Crafts Acylation followed by Reduction: A two-step sequence that first introduces a butanoyl group, which is subsequently reduced to a butyl group.

Direct Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a direct method for forming a carbon-carbon bond between an aromatic ring and an alkyl group.[3] In this case, toluene is reacted with a butylating agent, such as 1-chlorobutane (B31608) or 1-butanol, in the presence of a Lewis acid or a solid acid catalyst.

A significant challenge in this approach is controlling the regioselectivity. The reaction typically yields a mixture of ortho and para isomers (this compound and 1-butyl-4-methylbenzene). The ratio of these isomers is influenced by reaction conditions, particularly temperature.[4] At lower temperatures, the reaction is under kinetic control, and the ortho isomer can be the major product.[4] However, at higher temperatures, the reaction can become reversible, leading to the thermodynamically more stable para isomer.[3]

Another potential complication is the rearrangement of the primary butyl carbocation to the more stable secondary carbocation, which would lead to the formation of sec-butyltoluene isomers.[5]

Table 1: Isomer Distribution in Friedel-Crafts Alkylation of Toluene

| Alkylating Agent | Catalyst | Temperature (°C) | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) | Reference |

| Methyl chloride | AlCl₃ | 0 | 54 | 17 | 29 | [4] |

| Methyl chloride | AlCl₃ | 25 | 3 | 69 | 28 | [4] |

| tert-Butyl alcohol | Fe₂O₃/Hβ | 190 | - | - | 81.5 (selectivity) | [6] |

Friedel-Crafts Acylation and Reduction

To circumvent the issues of carbocation rearrangement and to achieve a straight-chain butyl group, a two-step acylation-reduction sequence can be employed.

Step 1: Friedel-Crafts Acylation

Toluene is first reacted with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-methyl-1-butyrophenone (and the corresponding para isomer). This reaction is generally highly regioselective for the para position due to the steric bulk of the acyl group, which makes it a less efficient route for the synthesis of the ortho isomer.[4]

Step 2: Reduction of the Ketone

The resulting aryl ketone is then reduced to the corresponding alkane. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[7][8]

-

Clemmensen Reduction: This method is performed under strongly acidic conditions and is particularly effective for reducing aryl ketones.[7]

-

Wolff-Kishner Reduction: This reduction is carried out under strongly basic conditions, making it suitable for substrates that are sensitive to acid.[8]

Experimental Protocols

Direct Friedel-Crafts Alkylation of Toluene

This protocol is a general procedure and may require optimization to favor the ortho isomer.

Materials:

-

Toluene (anhydrous)

-

1-Chlorobutane

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether (anhydrous)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.

-

Charge the flask with anhydrous toluene (in 5-10 fold molar excess to 1-chlorobutane) and cool the flask in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (approximately 0.25 equivalents relative to 1-chlorobutane) to the stirred toluene.

-

From the dropping funnel, add 1-chlorobutane (1 equivalent) dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene and solvent by rotary evaporation.

-

The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure.

Table 2: Physical Properties of Butyltoluene Isomers

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 1595-11-5 | 148.25 | 196-198 |

| 1-Butyl-4-methylbenzene | 99-89-8 | 148.25 | 199-201 |

The close boiling points of the ortho and para isomers necessitate a highly efficient fractional distillation column for separation.

Friedel-Crafts Acylation of Toluene

Materials:

-

Toluene (anhydrous)

-

Butanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Crushed ice

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath and add butanoyl chloride (1 equivalent) dropwise.

-

After the addition is complete, add anhydrous toluene (1 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

-

Separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude ketone mixture.

Clemmensen Reduction of 2-Methyl-1-butyrophenone

Materials:

-

Zinc dust

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Water

-

Toluene (as a co-solvent)

-

2-Methyl-1-butyrophenone

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

-

Add the 2-methyl-1-butyrophenone to the flask.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

After cooling, separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the product by distillation.

Wolff-Kishner Reduction of 2-Methyl-1-butyrophenone

Materials:

-

2-Methyl-1-butyrophenone

-

Hydrazine hydrate (B1144303) (85%)

-

Potassium hydroxide (B78521)

-

Diethylene glycol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in diethylene glycol by heating.

-

Add the 2-methyl-1-butyrophenone and hydrazine hydrate to the flask.

-

Heat the mixture to reflux for 1-2 hours.

-

Rearrange the condenser for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200 °C.

-

Reflux the mixture for an additional 3-4 hours.

-

After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent.

-

Purify the product by distillation.

Visualizations

Synthetic Pathways

Caption: Synthetic pathways to this compound from toluene.

Experimental Workflow for Direct Alkylation

Caption: Experimental workflow for the direct Friedel-Crafts alkylation.

Experimental Workflow for Acylation-Reduction

Caption: Workflow for the two-step acylation-reduction pathway.

Conclusion

The synthesis of this compound from toluene is a feasible yet challenging endeavor for the synthetic organic chemist. The direct Friedel-Crafts alkylation offers a more straightforward route, but careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired ortho isomer and minimize the formation of the para isomer and rearranged products. The two-step acylation-reduction pathway, while effective for producing straight-chain alkylbenzenes, is generally not optimal for the synthesis of this compound due to the high para-selectivity of the initial acylation step. The choice of synthetic route will ultimately depend on the desired purity of the final product and the available separation capabilities. Further research into ortho-selective catalysts for the Friedel-Crafts alkylation of toluene could significantly improve the efficiency of this synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Isomers of 1-butyl-2-methylbenzene

This guide provides a comprehensive overview of the structural isomers of 1-butyl-2-methylbenzene, focusing on their nomenclature, physical properties, and synthesis. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of these aromatic hydrocarbons.

Introduction to Structural Isomerism

Structural isomers are molecules that share the same molecular formula but have different bonding arrangements of atoms. For this compound, which has the molecular formula C₁₁H₁₆, isomerism arises from two main factors: the arrangement of the butyl group itself and the substitution pattern on the benzene (B151609) ring.

The butyl group can exist as four distinct isomers:

-

n-butyl: A straight-chain four-carbon group.

-

sec-butyl: A branched-chain group where the benzene ring is attached to the second carbon of the butane (B89635) chain.

-

isobutyl: A branched-chain group with a methylpropane backbone.

-

tert-butyl: A highly branched group with a central carbon atom bonded to three methyl groups and the benzene ring.

Furthermore, for each of these butyl isomers, the methyl and butyl groups can be positioned differently around the benzene ring, leading to ortho (1,2), meta (1,3), and para (1,4) positional isomers.

Nomenclature and Isomer Identification

The systematic naming of these isomers follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. The benzene ring is the parent structure, and the alkyl groups are named as substituents.

The primary isomers of butyl-substituted toluene (B28343) (methylbenzene) are:

-

n-Butyltoluene Isomers: These are positional isomers where a straight-chain butyl group and a methyl group are attached to the benzene ring.

-

sec-Butyltoluene Isomers: These isomers feature a sec-butyl group (systematically named butan-2-yl or 1-methylpropyl) and a methyl group on the benzene ring.[5]

-

1-(butan-2-yl)-2-methylbenzene (o-sec-butyltoluene)

-

1-(butan-2-yl)-3-methylbenzene (m-sec-butyltoluene)

-

1-(butan-2-yl)-4-methylbenzene (p-sec-butyltoluene)

-

-

iso-Butyltoluene Isomers: These contain an isobutyl group (systematically named 2-methylpropyl) and a methyl group.

-

1-isobutyl-2-methylbenzene (o-isobutyltoluene)

-

1-isobutyl-3-methylbenzene (m-isobutyltoluene)

-

1-isobutyl-4-methylbenzene (p-isobutyltoluene)

-

-

tert-Butyltoluene Isomers: These isomers are characterized by a bulky tert-butyl group and a methyl group.[6]

Quantitative Data Summary

The physical properties of these isomers are influenced by the degree of branching in the butyl group and the substitution pattern on the aromatic ring. Generally, increased branching leads to a lower boiling point. Para-substituted isomers often have higher melting points due to their symmetrical structure, which allows for more efficient packing in a crystal lattice.

| Isomer Name | Common Name | IUPAC Name | Boiling Point (°C) | Density (g/mL) |

| n-Butyl Isomers | ||||

| This compound | o-butyltoluene | This compound | 199-200 | 0.868 |

| 1-butyl-3-methylbenzene | m-butyltoluene | 1-butyl-3-methylbenzene | 197-198 | 0.864[2] |

| 1-butyl-4-methylbenzene | p-butyltoluene | 1-butyl-4-methylbenzene | 205.6[9] | 0.864[9] |

| sec-Butyl Isomers | ||||

| 1-(butan-2-yl)-2-methylbenzene | o-sec-butyltoluene | 1-(1-methylpropyl)-2-methylbenzene | ~193 | N/A |

| 1-(butan-2-yl)-3-methylbenzene | m-sec-butyltoluene | 1-(1-methylpropyl)-3-methylbenzene | 193.5[10] | 0.86[10] |

| 1-(butan-2-yl)-4-methylbenzene | p-sec-butyltoluene | 1-(1-methylpropyl)-4-methylbenzene | ~196 | N/A |

| tert-Butyl Isomers | ||||

| 1-tert-butyl-2-methylbenzene | o-tert-butyltoluene | 1-(1,1-dimethylethyl)-2-methylbenzene | 190.3[11] | 0.859[11] |

| 1-tert-butyl-3-methylbenzene | m-tert-butyltoluene | 1-(1,1-dimethylethyl)-3-methylbenzene | 189[7] | 0.87[7] |

| 1-tert-butyl-4-methylbenzene | p-tert-butyltoluene | 1-(1,1-dimethylethyl)-4-methylbenzene | 192-193[6] | 0.858 |

Note: Some values are approximate as they can vary slightly based on experimental conditions. "N/A" indicates that reliable experimental data was not found in the search results.

Experimental Protocols: Synthesis via Friedel-Crafts Alkylation

The most common method for synthesizing butyl-substituted toluenes is the Friedel-Crafts alkylation.[12][13] This reaction involves the electrophilic aromatic substitution of toluene with a suitable alkylating agent, such as a butyl halide or an alkene, in the presence of a Lewis acid catalyst.

General Protocol for the Synthesis of tert-Butyltoluene

This protocol details the synthesis of p-tert-butyltoluene, which is often the major product due to steric hindrance favoring para substitution.[12]

Materials:

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous, AlCl₃)

-

Ice bath

-

Three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Setup: Assemble the three-necked flask in an ice bath to maintain a temperature of 0-5°C.

-

Catalyst Addition: Add anhydrous toluene to the flask, followed by the slow and careful addition of anhydrous aluminum chloride while stirring. This step can be exothermic.

-

Alkylation: Add tert-butyl chloride to the dropping funnel and introduce it dropwise into the stirred toluene-AlCl₃ mixture over 15-20 minutes, ensuring the temperature remains between 0-5°C. Hydrogen chloride gas will be evolved and should be directed to a scrubbing system.[12]

-

Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for an additional 30-60 minutes.

-

Workup: Quench the reaction by slowly adding ice-cold water to the mixture. Separate the organic layer using a separatory funnel.

-

Extraction and Drying: Wash the organic layer with a dilute sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the unreacted toluene using a rotary evaporator. The crude product can then be purified by fractional distillation.[12] The boiling point of 4-tert-butyltoluene (B18130) is approximately 192°C.[12]

Note on Isomer Distribution: The choice of alkylating agent and reaction conditions can influence the isomer distribution. For instance, using n-butyl bromide will primarily yield n-butyltoluenes, but carbocation rearrangements can sometimes lead to the formation of sec-butyl products. The bulky nature of the tert-butyl group strongly favors the formation of the para isomer.[12]

Visualization of Isomeric Relationships

The following diagrams illustrate the logical relationships between the different structural isomers of butyl-methylbenzene.

Caption: Isomers based on the structure of the butyl group.

Caption: Positional isomers of n-butyl-methylbenzene.

References

- 1. 1-Butyl-3-methylbenzene | C11H16 | CID 15327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-butyl-3-methyl- (CAS 1595-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzene, 1-butyl-3-methyl- [webbook.nist.gov]

- 4. Benzene, 1-butyl-3-methyl- [webbook.nist.gov]

- 5. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]

- 6. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-TERT-BUTYLTOLUENE | 1075-38-3 [chemicalbook.com]

- 8. 4-tert-Butyltoluene [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. cerritos.edu [cerritos.edu]

spectroscopic data for 1-butyl-2-methylbenzene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 1-Butyl-2-methylbenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (also known as o-butyltoluene). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the identification, characterization, and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. The aromatic protons of this compound are expected to appear in the downfield region (δ 6.5-8.0 ppm), while the benzylic and alkyl protons will be found in the upfield region.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1-7.2 | m | 4H | Ar-H |

| ~ 2.6 | t | 2H | Ar-CH₂- |

| ~ 2.3 | s | 3H | Ar-CH₃ |

| ~ 1.6 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~ 1.4 | m | 2H | -CH₂-CH₂-CH₃ |

| ~ 0.9 | t | 3H | -CH₂-CH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

A typical ¹H NMR spectrum can be acquired using the following protocol:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.0 ppm).[3] Ensure the sample is free of solid particles.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) by applying a radiofrequency pulse. The acquisition time is typically a few minutes.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line. The aromatic carbons of this compound are expected in the range of δ 120-150 ppm.[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 142.3 | C-1 (quaternary) |

| 136.2 | C-2 (quaternary) |

| 129.8 | C-6 |

| 128.9 | C-4 |

| 126.1 | C-5 |

| 125.7 | C-3 |

| 33.5 | Ar-CH₂- |

| 33.1 | -CH₂-CH₂-CH₂-CH₃ |

| 22.8 | -CH₂-CH₂-CH₃ |

| 19.3 | Ar-CH₃ |

| 14.1 | -CH₂-CH₃ |

Source: Spectral Database for Organic Compounds (SDBS)

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of the ¹³C isotope and its weaker magnetic moment.[2][4]

-

Data Acquisition: A greater number of scans are usually necessary to achieve an adequate signal-to-noise ratio.[4] The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Peak integration is generally not quantitative in standard ¹³C NMR.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2940 | Strong | Aliphatic C-H stretch |

| 1440 - 1625 | Medium-Weak | Aromatic C=C ring stretch |

| ~ 700 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Source: Based on typical values for aromatic compounds.[6]

For a liquid sample like this compound, the spectrum can be obtained using the neat liquid technique:

-

Sample Preparation: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean salt plates. Then, run the sample spectrum. The instrument records an interferogram which is then Fourier transformed.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 148 | ~ 20% | [M]⁺ (Molecular Ion) |

| 105 | 100% | [M - C₃H₇]⁺ (Base Peak) |

| 91 | ~ 15% | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~ 10% | [C₆H₅]⁺ (Phenyl cation) |

Source: Based on typical fragmentation patterns for alkylbenzenes.[8]

A common method for analyzing volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ursinus.edu [ursinus.edu]

- 6. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. SEC-BUTYLBENZENE(135-98-8) MS [m.chemicalbook.com]

Technical Guide: Physicochemical Properties of 1-Butyl-2-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Boiling and Melting Point of 1-Butyl-2-methylbenzene (o-Butyltoluene)

This technical guide provides a detailed overview of the boiling and melting points of this compound. Due to the limited availability of specific experimental data for the isolated this compound isomer, this document includes data for a mixture of butyltoluene isomers and related compounds to provide a comprehensive physicochemical context. Additionally, standardized experimental protocols for determining these thermal properties are outlined.

Data Presentation: Thermal Properties of Butyltoluene Isomers

The following table summarizes the available boiling and melting point data for butyltoluene and its isomers. The data for "Butyltoluene (mixed isomers)" provides a likely range for this compound.

| Compound | CAS Number | Boiling Point (°C) | Melting / Freezing Point (°C) |

| Butyltoluene (mixed isomers) | 27458-20-4 | 189–192 | -62 |

| 1-tert-Butyl-2-methylbenzene | 1074-92-6 | ~200 | -50.32 |

| 4-tert-Butyltoluene | 98-51-1 | Not Specified | -52 |

Note: The boiling and freezing points for "Butyltoluene (mixed isomers)" are sourced from the CAMEO Chemicals database and represent a valuable reference for the expected properties of this compound.[1] Data for other isomers are provided for comparative purposes.[2][3]

Experimental Protocols

The determination of boiling and melting points is fundamental to the characterization of a chemical substance. The following are detailed methodologies for these key experiments.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For pure crystalline compounds, this occurs over a narrow temperature range.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of the substance

-

-

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 15-20°C of the anticipated melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the melting range. For a pure substance, this range should be narrow (typically <1°C).

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath) or a Thiele tube

-

Beaker and heating source (if using an oil bath)

-

-

Procedure (Micro Method):

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and suspended in a heating bath or a Thiele tube.

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the boiling and melting points of a chemical compound like this compound.

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-butyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure and bonding of 1-butyl-2-methylbenzene, also known as o-butyltoluene. Due to the limited availability of experimental crystallographic data for this specific molecule, this document outlines the theoretical framework and computational methodologies required to determine its precise geometric parameters. Additionally, a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation is presented.

Chemical Identity and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] It consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions (ortho substitution).

| Property | Value |

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.25 g/mol [1] |

| CAS Number | 1595-11-5[1][2] |

| Synonyms | o-Butyltoluene, 1-Methyl-2-butylbenzene[1][2] |

Molecular Structure and Bonding

The core of this compound is the benzene ring, a planar hexagonal structure of six carbon atoms. Each carbon atom in the ring is sp² hybridized, forming σ bonds with two adjacent carbon atoms and one hydrogen atom (or a substituent carbon). The remaining p-orbital on each carbon atom participates in π-bonding, creating a delocalized system of six π electrons above and below the plane of the ring. This delocalization is responsible for the characteristic aromaticity and stability of the benzene ring.

The butyl and methyl substituents are attached to the benzene ring via C-C σ bonds. The carbon atoms within the alkyl chains are sp³ hybridized, resulting in a tetrahedral geometry around these atoms.

Determination of Molecular Geometry: A Computational Approach

Experimental Protocol: Computational Geometry Optimization

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure Construction: Build an initial 3D model of this compound using the software's molecular editor.

-

Method and Basis Set Selection: Choose a suitable level of theory and basis set. A common and effective choice for molecules of this size is the B3LYP functional with the 6-31G(d) basis set.[3] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

-

Geometry Optimization: Perform a full geometry optimization calculation. This process iteratively adjusts the positions of all atoms to find the lowest energy conformation (a local or global minimum on the potential energy surface).

-

Frequency Analysis: Following optimization, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Data Extraction: From the output of the optimized calculation, the precise bond lengths, bond angles, and dihedral angles can be extracted.

Expected Structural Parameters (Qualitative)

-

Benzene Ring: The C-C bond lengths within the aromatic ring will be intermediate between a single and a double bond, approximately 1.39-1.40 Å. The internal C-C-C bond angles will be close to 120°.

-

Alkyl Substituents: The C-C single bonds within the butyl and methyl groups will have lengths of approximately 1.53-1.54 Å. The bond angles around the sp³ hybridized carbons will be approximately 109.5°.

-

Ring-Substituent Bonds: The C-C bonds connecting the alkyl groups to the benzene ring will be slightly shorter than a typical C(sp²)-C(sp³) single bond due to the influence of the aromatic system.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene (B28343).[4][5] This electrophilic aromatic substitution reaction involves the reaction of toluene with an alkylating agent, such as 1-chlorobutane (B31608) or 1-bromobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

Materials:

-

Toluene (anhydrous)

-

1-Chlorobutane (or 1-bromobutane)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or diethyl ether)

-

Ice

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a tube containing a cotton plug lightly soaked in mineral oil) to manage the evolving HCl gas.

-

Reactant Charging: In the flask, place anhydrous toluene (a molar excess is recommended to minimize polysubstitution) and cool the flask in an ice bath to 0-5 °C.

-

Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled toluene. The addition is exothermic.

-

Addition of Alkylating Agent: Add 1-chlorobutane to the dropping funnel. Slowly add the 1-chlorobutane dropwise to the stirred toluene-AlCl₃ mixture over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction by slowly and carefully pouring the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the excess toluene and the extraction solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Visualization of Chemical Structure

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound, highlighting the connectivity of the atoms.

Caption: Chemical structure of this compound.

References

The Unseen Isomer: A Technical Guide to the Discovery and History of o-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of industrial organic chemistry, the synthesis of alkylated aromatic compounds is a cornerstone for the production of a vast array of materials, from plastics and resins to fragrances and pharmaceuticals. Among these, the butylation of toluene (B28343) holds a significant place, leading to the formation of butyltoluene isomers. While the para-isomer, 4-tert-butyltoluene, has garnered the majority of scientific and industrial attention due to its utility as a precursor for valuable derivatives, its ortho counterpart, o-butyltoluene (more specifically, 2-tert-butyltoluene), remains a less-explored yet integral component of this chemical family. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of o-butyltoluene, offering insights for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The discovery of o-butyltoluene is intrinsically linked to the development of the Friedel-Crafts alkylation reaction in the late 19th century. This powerful synthetic method, which involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, opened up new avenues for the synthesis of a wide range of substituted aromatic hydrocarbons.[1]

Early investigations into the alkylation of toluene with butyl halides or butenes would have invariably produced a mixture of isomers, including the ortho, meta, and para forms.[2] The initial challenge for chemists of that era was not only the synthesis itself but also the separation and identification of these closely related compounds. The discovery of o-butyltoluene, therefore, was not a singular event but rather a gradual elucidation of the product distribution of the toluene butylation reaction. The development of analytical techniques, such as fractional distillation and later, gas chromatography, were crucial in isolating and characterizing the individual isomers.[2]

While the primary focus of industrial processes quickly shifted to maximizing the yield of the more commercially valuable p-tert-butyltoluene, the study of the formation and properties of o-butyltoluene has provided valuable insights into the mechanisms and selectivity of electrophilic aromatic substitution reactions.

Physicochemical Properties of Butyltoluene Isomers

The physical properties of the tert-butyltoluene isomers are closely related, yet distinct enough to allow for their separation, primarily through fractional distillation. A summary of key physicochemical data is presented below for comparison.

| Property | o-tert-Butyltoluene | m-tert-Butyltoluene | p-tert-Butyltoluene |

| CAS Number | 1074-92-6[3] | 1075-38-3[4] | 98-51-1[5] |

| Molecular Formula | C₁₁H₁₆[3] | C₁₁H₁₆[4] | C₁₁H₁₆[5] |

| Molecular Weight | 148.25 g/mol [4] | 148.25 g/mol [4] | 148.25 g/mol [4] |

| Boiling Point | 187-188 °C[4] | 189 °C[4] | 192-193 °C[4] |

| Melting Point | -52 °C[4] | -62.3 °C[4] | -52 °C[4] |

| Density | 0.873 g/mL at 20°C[4] | 0.865 g/mL at 20°C[4] | 0.866 g/mL at 20°C[4] |

Synthesis of o-Butyltoluene: The Friedel-Crafts Alkylation

The primary route to o-butyltoluene is the Friedel-Crafts alkylation of toluene. This reaction typically yields a mixture of the ortho, meta, and para isomers, with the product distribution being influenced by the choice of catalyst, alkylating agent, and reaction conditions.

Core Reaction Pathway

The fundamental mechanism involves the generation of a tert-butyl carbocation from a suitable precursor, which then acts as an electrophile in an attack on the electron-rich toluene ring. The methyl group of toluene is an ortho, para-directing group, meaning it activates these positions for electrophilic substitution.

Caption: Generalized pathway for the Friedel-Crafts alkylation of toluene.

Experimental Protocols

Traditional Homogeneous Catalysis (Illustrative)

This protocol describes a general laboratory-scale synthesis of butyltoluenes using a traditional Lewis acid catalyst. It is important to note that this method typically produces a mixture of isomers.

Materials and Reagents:

-

Toluene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with toluene and anhydrous aluminum chloride.

-

The mixture is cooled in an ice bath.

-

tert-Butyl chloride is added dropwise from the dropping funnel with continuous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The reaction is quenched by slowly pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated using a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess toluene is removed by distillation.

-

The resulting mixture of butyltoluene isomers can be separated by fractional distillation.[2]

The Shift to Heterogeneous Catalysis

A significant evolution in the synthesis of butyltoluenes has been the move from corrosive and difficult-to-recycle homogeneous catalysts like AlCl₃ and H₂SO₄ to solid acid catalysts, particularly zeolites.[2] The key advantage of zeolites is their "shape selectivity." The defined pore structure of certain zeolites can sterically hinder the formation of the bulkier ortho and meta isomers, thereby favoring the production of the linear para isomer.[2] This has been a major focus of industrial research to improve the efficiency and environmental footprint of p-tert-butyltoluene production.

Caption: Evolution from homogeneous to heterogeneous catalysis in butyltoluene synthesis.

Isomerization of o-Butyltoluene

o-Butyltoluene, being a kinetically favored product in some instances, is susceptible to isomerization to the more thermodynamically stable meta and para isomers, especially in the presence of strong acid catalysts and at elevated temperatures. This isomerization is a key reason why isolating pure o-butyltoluene can be challenging and why it is often a minor component in the final product mixture under equilibrium conditions.

Applications and Future Outlook

The applications of isolated o-butyltoluene are not as well-defined as those of its para isomer. However, its unique steric and electronic properties could make it a valuable, albeit niche, building block in organic synthesis. Potential areas of research could include its use as a specialty solvent, a precursor for fine chemicals where the ortho-substitution pattern is desired, or in the development of new polymers with specific properties.

For drug development professionals, understanding the formation and properties of all isomers produced in a synthetic route is critical for impurity profiling and ensuring the safety and efficacy of the final active pharmaceutical ingredient.

Conclusion

The history of o-butyltoluene is a story intertwined with the broader development of synthetic organic chemistry. While often overshadowed by its more industrially prominent para-isomer, o-butyltoluene serves as an important case study in the principles of electrophilic aromatic substitution, reaction kinetics versus thermodynamic control, and the ongoing evolution of catalytic processes. Further research into ortho-selective alkylation methods and the unique properties of o-butyltoluene may yet unveil new and valuable applications for this "unseen" isomer.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-Butyl-2-methylbenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-butyl-2-methylbenzene. It details the underlying principles governing product regioselectivity, provides established experimental protocols for key transformations, and summarizes relevant data to aid in synthetic planning and execution.

Core Principles: Directing Effects and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic and steric properties of the substituents. In the case of this compound, both the methyl (-CH₃) and butyl (-C₄H₉) groups are alkyl substituents.

1.1 Electronic Effects: Alkyl groups are classified as activating, ortho-, para-directing substituents.[1][2][3][4][5] They donate electron density to the aromatic ring through two primary mechanisms:

-

Inductive Effect (+I): The sp³-hybridized carbon atoms of the alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. This results in a net push of electron density from the alkyl groups into the ring, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself.[5]

-

Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring with the π-system of the aromatic ring also donates electron density. This effect is most pronounced at the ortho and para positions.

The increased electron density is not distributed uniformly but is concentrated at the ortho and para positions relative to the alkyl group. This is evident when examining the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack. Attack at the ortho and para positions allows for a resonance structure where the positive charge is placed on the carbon bearing the alkyl group, a stabilizing tertiary carbocation. Attack at the meta position does not allow for this stabilization.[1]

1.2 Steric Effects: While electronic effects favor substitution at the ortho and para positions, steric hindrance—the physical bulk of the substituents—can significantly influence the final product distribution.[6][7][8] Larger alkyl groups and larger incoming electrophiles will disfavor reaction at the sterically crowded ortho positions.[6][8] In this compound, the butyl group is significantly larger than the methyl group, and it will exert a greater steric influence on the adjacent position (position 6).

1.3 Predicting the Major Products: For this compound, there are four non-equivalent positions for electrophilic attack:

-

Position 3: ortho to the methyl group and meta to the butyl group. This position is electronically activated by the methyl group.

-

Position 4: para to the methyl group and meta to the butyl group. This position is strongly activated by the methyl group and experiences minimal steric hindrance.

-

Position 5: meta to the methyl group and para to the butyl group. This position is strongly activated by the butyl group.

-

Position 6: ortho to both the methyl and butyl groups. This position is electronically activated but is severely sterically hindered by the adjacent butyl group.

Based on these factors, electrophilic attack is most likely to occur at positions 4 and 5 , which are para to the activating methyl and butyl groups, respectively, and are sterically accessible. Attack at position 3 is possible but may be less favored than at 4 and 5. Attack at position 6 is expected to be a very minor pathway due to significant steric hindrance.

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the primary EAS reactions applicable to this compound.

2.1 Nitration Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[9][10][11]

-

Predicted Major Products: 4-butyl-3-methylnitrobenzene and 1-butyl-2-methyl-4-nitrobenzene.

-

Reaction Conditions: Treatment with HNO₃/H₂SO₄ at temperatures typically between 0 and 30°C to favor mono-nitration.[11]

2.2 Halogenation Halogenation involves the substitution of a hydrogen atom with a halogen (typically Cl or Br). The reaction requires a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[12][13]

-

Predicted Major Products: 1-bromo-4-butyl-3-methylbenzene and 4-bromo-1-butyl-2-methylbenzene (B8706512) (for bromination).

-

Reaction Conditions: Reaction with Br₂ and FeBr₃ or Cl₂ and AlCl₃, typically at or slightly above room temperature in the absence of UV light.[14]

2.3 Sulfonation Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃). This reaction is often reversible.[15][16]

-

Predicted Major Products: 4-butyl-3-methylbenzenesulfonic acid and 5-butyl-2-methylbenzenesulfonic acid.

-

Reaction Conditions: Heating with fuming sulfuric acid. The product distribution can be temperature-dependent; higher temperatures may favor the thermodynamically more stable product.[17]

2.4 Friedel-Crafts Acylation This reaction introduces an acyl group (R-C=O) to the ring using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). It is a reliable method for forming C-C bonds and yields ketones. The resulting acylbenzene is deactivated, preventing further substitution.[18][19][20]

-

Predicted Major Products: 1-(4-butyl-3-methylphenyl)ethan-1-one and 1-(5-butyl-2-methylphenyl)ethan-1-one (for acetylation with acetyl chloride).

-

Reaction Conditions: Reaction with an acyl chloride and a stoichiometric amount of AlCl₃, typically in an inert solvent like CS₂ or CH₂Cl₂.

Quantitative Data Summary

| Reaction | Electrophile | Position of Substitution | Predicted Product Name | Expected Yield | Rationale |

| Nitration | NO₂⁺ | 4 | 1-Butyl-2-methyl-4-nitrobenzene | Major | Para to methyl group; moderate steric hindrance. |

| 5 | 4-Butyl-3-methylnitrobenzene | Major | Para to butyl group; minimal steric hindrance. | ||

| 3 | 1-Butyl-2-methyl-3-nitrobenzene | Minor | Ortho to methyl group; some steric hindrance from methyl. | ||

| 6 | 1-Butyl-2-methyl-6-nitrobenzene | Very Minor | Ortho to both groups; severe steric hindrance from butyl group. | ||

| Bromination | Br⁺ | 4 | 4-Bromo-1-butyl-2-methylbenzene | Major | Para to methyl group; moderate steric hindrance. |

| 5 | 1-Bromo-4-butyl-3-methylbenzene | Major | Para to butyl group; minimal steric hindrance. | ||

| 6 | 2-Bromo-1-butyl-6-methylbenzene | Very Minor | Severe steric hindrance. |

Note: Yield predictions are qualitative ("Major," "Minor") due to the absence of specific experimental data for this substrate. The relative ratios of the two major products would depend on the specific reaction conditions and the size of the electrophile.

Detailed Experimental Protocols

The following are generalized protocols for the key electrophilic aromatic substitution reactions of this compound.

4.1 Protocol for Nitration

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (1.2 equivalents) to 0°C in an ice-water bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid (1.0 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

-

Reaction: To this nitrating mixture, add this compound (1.0 equivalent) dropwise from the dropping funnel. Maintain vigorous stirring and keep the reaction temperature between 25-30°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. The nitrated product will often separate as an oil.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Washing: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography or distillation to separate the isomers.

4.2 Protocol for Friedel-Crafts Acylation (Acetylation)

-

Setup: In a dry, three-necked flask fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane).

-

Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension at room temperature.

-

Substrate Addition: After the initial reaction subsides, add this compound (1.0 equivalent) dropwise, maintaining a gentle reflux if necessary.

-

Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC).

-

Workup: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Follow steps 6-9 as described in the nitration protocol.

Visualizations of Mechanisms and Workflows

5.1 General Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism for electrophilic aromatic substitution.

5.2 Logical Workflow for a Typical EAS Experiment

Caption: Logical workflow for a typical EAS experiment.

5.3 Predicted Regioselectivity for Nitration

Caption: Predicted regioselectivity for the nitration of this compound.

References

- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 14. youtube.com [youtube.com]